N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3,4-dimethylbenzamide

Description

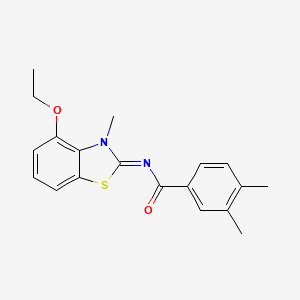

N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3,4-dimethylbenzamide is a benzothiazole-derived compound characterized by a benzothiazolylidene core substituted with ethoxy and methyl groups at positions 4 and 3, respectively. The benzamide moiety is further substituted with 3,4-dimethyl groups (see Figure 1).

Properties

IUPAC Name |

N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S/c1-5-23-15-7-6-8-16-17(15)21(4)19(24-16)20-18(22)14-10-9-12(2)13(3)11-14/h6-11H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSPEAJNKFJGLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=C(C=C3)C)C)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3,4-dimethylbenzamide is a complex organic compound belonging to the benzothiazole derivatives class. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry and drug development. This article delves into the biological activity of this specific compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C18H20N2O2S |

| Molecular Weight | 330.43 g/mol |

| IUPAC Name | This compound |

| InChI Key | FQKQZVJQKZBLAE-UHFFFAOYSA-N |

Antitumor Activity

Research indicates that benzothiazole derivatives exhibit significant antitumor properties. For instance, related compounds have shown nanomolar activity against various cancer cell lines, including breast, ovarian, lung, and colon carcinomas. The structure-activity relationship (SAR) studies suggest that modifications on the benzothiazole core can enhance potency and selectivity against specific cancer types .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Binding : It could bind to cellular receptors that modulate growth signaling pathways.

- Cell Cycle Interference : The compound may disrupt normal cell cycle progression, leading to apoptosis in cancer cells.

Study 1: Anticancer Efficacy

A study conducted by Deshmukh et al. (2007) explored the synthesis and biological evaluation of various benzothiazole derivatives. The results demonstrated that certain derivatives exhibited potent anticancer activities against human breast cancer cell lines. The lead compound from this series exhibited a unique biphasic dose-response curve, suggesting a novel mechanism of action .

Study 2: Antimicrobial Activity

In another investigation focusing on benzothiazole derivatives, researchers evaluated their antimicrobial properties against various pathogens. The results indicated that compounds with similar structures showed significant antibacterial and antifungal activities at varying concentrations .

Research Findings

Recent studies have highlighted the promising biological activities of benzothiazole derivatives:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Benzothiazole Family

3,4-Dimethoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide

- Key Differences :

- Substituents on benzothiazole: Methoxy (position 4) and methyl (positions 3 and 7).

- Benzamide group: 3,4-dimethoxy instead of 3,4-dimethyl.

- Methyl groups on the benzothiazole ring (position 7) could increase steric hindrance, affecting binding to biological targets.

4-(3,4-Dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide

- Key Differences: Benzothiazole substituents: Ethyl at position 3 instead of methyl. Benzamide group: Sulfonyl-linked isoquinoline moiety.

- Implications :

Heterocyclic Benzamide Derivatives Beyond Benzothiazoles

Thiadiazole Derivatives (e.g., 2-(4-Fluorobenzylidene)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine)

- Structural Contrasts :

- Core heterocycle: 1,3,4-thiadiazole instead of benzothiazole.

- Substituents: Fluorobenzylidene and methoxybenzylidene groups.

- Functional Insights: Thiadiazoles are known for broad-spectrum antimicrobial activity, attributed to their ability to disrupt microbial cell membranes . Fluorine substitution enhances metabolic stability, a feature absent in the target compound .

Oxadiazole Derivatives (e.g., 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide)

- Structural Contrasts :

- Core heterocycle: Oxadiazole with a thioxo group.

- Substituents: Chlorobenzamide and branched alkyl chain.

- Functional Insights :

Data Table: Comparative Properties of Selected Compounds

*logP values estimated using the Crippen method.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.